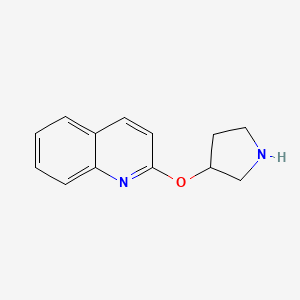

2-(pyrrolidin-3-yloxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-3-yloxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIJZVPGOJPQRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidin 3 Yloxy Quinoline and Its Derivatives

Strategies for Constructing the 2-(pyrrolidin-3-yloxy)quinoline Core

The assembly of the this compound scaffold involves the strategic formation of the quinoline (B57606) ring system, the introduction of the pyrrolidine (B122466) or a related amine moiety, and the creation of the crucial ether linkage.

Advanced Synthetic Routes to Quinoline Scaffolds

The construction of the quinoline skeleton is a well-established area of organic synthesis, with both classical and modern methods available. Traditional methods like the Skraup, Doebner-Miller, Gould-Jacobs, Conrad-Limpach, and Friedländer syntheses have been widely used. rsc.orgufms.br However, recent advancements have focused on developing more efficient, greener, and versatile protocols.

Transition metal-catalyzed reactions, particularly those involving palladium, copper, nickel, cobalt, and zinc, have emerged as powerful tools for quinoline synthesis. rsc.org These methods often proceed under milder conditions and exhibit broad substrate scope and functional group tolerance. For instance, palladium-catalyzed reactions of 2-iodoanilines with various coupling partners can efficiently generate the quinoline core. mdpi.com Similarly, copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines provides a direct route to quinoline derivatives. rsc.org

Multicomponent reactions (MCRs) have also gained significant traction for the one-pot synthesis of complex quinoline derivatives from simple starting materials. rsc.orgresearchgate.net MCRs offer high atom economy and allow for the rapid generation of molecular diversity. rsc.org An example is the three-component reaction of an aniline (B41778), an aldehyde, and an alkyne to produce substituted quinolines. rsc.org

Furthermore, environmentally friendly approaches utilizing water as a solvent or employing metal-free and aerobic conditions are being increasingly explored to minimize the environmental impact of quinoline synthesis. rsc.org

Table 1: Comparison of Selected Modern Quinoline Synthesis Methodologies

| Method | Catalyst/Conditions | Advantages |

| Palladium-catalyzed cyclization | Pd(OAc)₂, PPh₃, NaOAc | Good yields, applicable to various substrates. mdpi.com |

| Copper-catalyzed aerobic cyclization | Copper-chloride salt, aerobic conditions | Efficient, tolerates various functional groups. rsc.org |

| Nickel-catalyzed synthesis | Inexpensive nickel(II) catalyst | Uses simple and inexpensive catalyst. rsc.org |

| Multicomponent Reactions (MCRs) | Various catalysts (e.g., Zn(OTf)₂, AgBF₄) | High atom economy, one-pot synthesis, diversity. rsc.orgresearchgate.net |

| Metal-free, aerobic synthesis | Oxygen as oxidant | Environmentally friendly, excellent yields. rsc.org |

Introduction of Pyrrolidine or Related Amine Moieties onto Quinoline Systems

Once the quinoline scaffold is in place, the next critical step is the introduction of the pyrrolidine or a related amine moiety. A common strategy involves the nucleophilic substitution of a leaving group at the 2-position of the quinoline ring with a suitable pyrrolidine derivative.

For instance, 2-chloroquinoline (B121035) derivatives can react with pyrrolidine or its substituted counterparts to yield the corresponding 2-(pyrrolidin-1-yl)quinolines. nih.govresearchgate.net This reaction is typically carried out in the presence of a base. A multi-step procedure to obtain 2-amino-substituted quinolines can involve the initial conversion of a quinolin-8-ol to a 2-chloro-8-hydroxyquinoline, followed by condensation with pyrrolidine. nih.gov

Reductive amination of quinoline-3-carbaldehydes with pyrrolidine is another viable method for introducing the pyrrolidine ring. researchgate.net Additionally, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) offer a versatile and efficient means to form the C-N bond between the quinoline core and the pyrrolidine moiety.

Formation of Ether Linkages (e.g., 'yloxy') in Quinoline Derivatives

The final key step in constructing the this compound core is the formation of the ether linkage. The Williamson ether synthesis is a classic and widely employed method for this transformation. researchgate.net This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the other reactant.

In the context of this compound synthesis, this could involve the reaction of a 2-haloquinoline with a protected 3-hydroxypyrrolidine or the reaction of a 2-hydroxyquinoline (B72897) with a pyrrolidine derivative bearing a suitable leaving group at the 3-position. For example, a one-pot protocol for the synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines. researchgate.net

Derivatization and Functionalization Approaches

With the core structure established, further derivatization and functionalization can be explored to fine-tune the properties of the molecule. This includes stereoselective synthesis and the use of efficient one-pot protocols.

Stereoselective Synthesis of Pyrrolidine-Containing Quinoline Derivatives

The pyrrolidine ring in this compound contains a stereocenter at the 3-position. The stereochemistry at this center can significantly influence the biological activity of the compound. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure or enriched derivatives.

Methods for the stereoselective synthesis of pyrrolidine-containing compounds can be broadly categorized into two groups. nih.gov The first involves using a pre-existing chiral pyrrolidine as a starting material. researchgate.net The second group encompasses stereoselective cyclization reactions of acyclic precursors to form the optically pure pyrrolidine ring. nih.gov

N-heterocyclic carbene (NHC)-catalyzed cascade reactions have been successfully employed for the stereoselective synthesis of functionalized pyrrolo[3,2-c]quinolines with multiple stereocenters. acs.org Furthermore, multicomponent 1,3-dipolar cycloaddition reactions can be used to prepare spiro[indeno[1,2-b]quinoxaline-11,2′-pyrrolidine] derivatives with high stereoselectivity. researchgate.net

Multi-component and One-Pot Synthetic Protocols

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for the construction of complex molecules like derivatized 2-(pyrrolidin-3-yloxy)quinolines. rsc.orgresearchgate.net These approaches offer several advantages, including reduced reaction times, lower solvent consumption, and operational simplicity. lew.ro

MCRs allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity. ajol.info For example, a one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been reported. lew.ro Similarly, catalyst-free three-component reactions of but-2-ynedioates, 4-aminoindoles, and aldehydes or isatins in a DMSO-water mixture have been used to efficiently synthesize dihydropyrrolo[2,3-h]quinolines. rsc.org

Post-Ugi bis-annulation reactions represent another powerful one-pot strategy. This method has been used to synthesize spiropyrrolidine-pyrrolo[2,3-b]quinoline derivatives via the four-component Ugi reaction followed by intramolecular cyclizations. researchgate.net

Table 2: Examples of Multi-component Reactions for Quinoline and Pyrrolidine Synthesis

| Reaction Type | Components | Product | Reference |

| Three-component reaction | Aniline, Aldehyde, Phenylacetylene | 2,4-Diaryl-quinoline derivatives | ufms.br |

| Three-component reaction | Benzo[f]quinoline, 2-bromo-acetophenones, Electron-deficient alkynes | Benzo[f]pyrrolo[1,2-a]quinoline derivatives | lew.ro |

| Three-component reaction | But-2-ynedioates, 4-Aminoindoles, Aldehydes/Isatins | Dihydropyrrolo[2,3-h]quinolines | rsc.org |

| Four-component Ugi reaction | 2-Chloro-3-formyl quinolines, Amines, 2-Chloroacetic acid, Isocyanides | Spiro-β-lactam-pyrroloquinoline scaffolds | researchgate.net |

Application of Green Chemistry Principles in Synthesis

The synthesis of complex heterocyclic molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijpsjournal.comzenodo.org These principles focus on maximizing atom economy, utilizing less hazardous substances, and minimizing waste and energy consumption. ijpsjournal.comyoutube.com

In the context of quinoline and pyrrolidine synthesis, several green strategies are particularly relevant. Multicomponent reactions (MCRs), for instance, are highly efficient as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification needs. nih.gov Methodologies like the Povarov, Gewald, and Ugi reactions have been successfully used to create diverse quinoline scaffolds with high atom economy. nih.gov

Key green chemistry principles applicable to the synthesis of this compound and its derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet. ijpsjournal.com Atom-economical methods, such as certain one-pot cyclization reactions or dehydrogenative coupling catalyzed by cobalt complexes, offer efficient pathways to the quinoline core. rsc.orgrsc.org

Use of Greener Solvents and Catalysts: Traditional syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of water, supercritical fluids, or ionic liquids as reaction media. rsc.org Furthermore, replacing hazardous reagents with more benign alternatives, such as using formic acid as a renewable and biodegradable catalyst for quinoline synthesis, aligns with these principles. ijpsjournal.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, also represents a significant green advancement. rsc.org

Energy Efficiency: Employing alternative energy sources like ultrasonic irradiation or mechanochemical methods (ball-milling) can lead to milder reaction conditions, shorter reaction times, and often solvent-free processes, significantly reducing energy consumption. rsc.orgrsc.org

Waste Prevention: By optimizing reactions to be more selective and efficient, the formation of unwanted byproducts is minimized, adhering to the primary principle of waste prevention. ijpsjournal.com

While specific green synthesis protocols for this compound are not extensively documented in public literature, the application of these established principles from the synthesis of related quinoline and pyrrolidine derivatives provides a clear framework for developing more environmentally benign manufacturing processes. rsc.orgrsc.org

Analytical Characterization Techniques in Synthetic Organic Chemistry

The confirmation of the structure and purity of a synthesized compound like this compound is a critical step in synthetic organic chemistry. This is achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds by analyzing the interaction of molecules with electromagnetic radiation. The primary methods used for the structural elucidation of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. ijpsr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the protons on the quinoline ring system and the pyrrolidine ring. Based on data from similar structures, the aromatic protons of the quinoline moiety typically appear in the downfield region (δ 7.0–8.5 ppm), while the aliphatic protons of the pyrrolidine ring would be found in the upfield region (δ 2.0–4.0 ppm). mdpi.comfrontiersin.org The methine proton of the pyrrolidin-3-yloxy group (H-3) would likely appear as a multiplet around δ 5.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound would show distinct signals for the aromatic carbons of the quinoline ring (typically δ 110–160 ppm) and the aliphatic carbons of the pyrrolidine ring (typically δ 25–70 ppm). mdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used. For this compound, the ESI-MS spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 229.10. Analysis of the fragmentation pattern can further confirm the structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 2: Characteristic IR Absorption Bands for this compound

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. ijpsr.comwisdomlib.org A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., ethyl acetate (B1210297)/heptane). ijcrt.orggoogleapis.com The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The spots are typically visualized under UV light or by staining with an agent like iodine. chemijournal.com The retention factor (Rf) value helps in identifying the components.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography is the standard method. frontiersin.orgnih.gov The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column to separate the components based on their polarity. Fractions are collected and analyzed by TLC to isolate the pure compound. For quinoline derivatives, typical solvent systems include mixtures of heptane/ethyl acetate or chloroform/ethanol. nih.govgoogleapis.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique used for the final purity assessment of the synthesized compound. It offers high resolution and sensitivity, allowing for the quantification of impurities. A solution of the compound is injected into a column, and the components are separated based on their interaction with the column's stationary phase. The retention time is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate), and the area under the peak in the chromatogram is proportional to its concentration, enabling precise purity determination.

Elucidation of Key Pharmacophoric Features within the this compound Scaffold

The biological activity of the this compound scaffold is a finely tuned interplay of its three main components. Understanding the contribution of each part is crucial for optimizing its therapeutic potential.

Influence of Quinoline Substitution Patterns on Biological Activity

The quinoline ring is a versatile platform for structural modification, and its substitution pattern profoundly impacts the biological activity of the resulting analogs. nih.govnih.govarabjchem.org Research on various quinoline derivatives has demonstrated that the nature and position of substituents can modulate potency and selectivity. ekb.egnoveltyjournals.com

In the context of antiviral activity against Enterovirus D68 (EV-D68), a study on quinoline analogs revealed that substitutions at the 2- and 4-positions are critical for potency. nih.gov For instance, replacing the 2-position substituent with an isopropoxy group led to a compound with high potency and selectivity. nih.gov Conversely, substitutions at the 6-position of the quinoline ring did not improve activity, suggesting this position is best left unsubstituted for this particular target. nih.gov

In the realm of anticancer research, quinoline derivatives have been investigated as kinase inhibitors. nih.gov The substitution pattern on the quinoline ring can influence the molecule's ability to interact with the kinase active site. vulcanchem.com For example, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, has been shown to enhance antiviral potency in some quinoline analogs. vulcanchem.com

The following table summarizes the structure-activity relationships of various quinoline analogs, highlighting the effect of different substitution patterns on their biological activity.

| Compound ID | Quinoline Substitution | Biological Activity | Reference |

| 5e | 2-isopropoxy | Potent antiviral activity against EV-D68 | nih.gov |

| 10a | Unsubstituted at position 6 | Improved antiviral potency and selectivity | nih.gov |

| Analog with -CF3 | Electron-withdrawing group | Enhanced antiviral potency | vulcanchem.com |

Impact of Pyrrolidine Ring Conformation and Stereochemistry on Ligand-Receptor Interactions

The pyrrolidine ring, a five-membered saturated heterocycle, plays a pivotal role in the biological activity of many compounds due to its defined three-dimensional structure and its ability to engage in specific interactions with biological targets. nih.gov The conformation and stereochemistry of the pyrrolidine ring within the this compound scaffold are critical determinants of ligand-receptor interactions. nih.govresearchgate.net

While specific studies on the stereochemistry of this compound are limited, research on related compounds underscores the importance of this feature. For instance, in a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, the stereochemistry at the spiro center was found to be crucial for antifungal activity. nih.gov Similarly, in a study of pyrrolo[3,2-c]quinoline derivatives as 5-HT6 receptor antagonists, the (S)-enantiomer of a key compound exhibited significantly higher binding affinity compared to its (R)-counterpart, highlighting the stereochemical sensitivity of the receptor. nih.gov

Role of the Ether Linkage ('yloxy') in Modulating Activity

In a study on antiviral quinoline analogs, the importance of the ether linkage was investigated by replacing alkoxy groups with their corresponding alkyl chain counterparts. nih.gov This modification led to a decrease in activity, suggesting that the oxygen atom of the ether linkage is important for maintaining the desired biological effect, possibly through hydrogen bonding interactions with the target protein. nih.gov

The nature of the ether linkage can also influence the molecule's pharmacokinetic properties. Bioisosteric replacement of the ether linkage is a common strategy in drug design to improve metabolic stability or other properties without compromising biological activity. researchgate.net For instance, replacing the ether oxygen with a sulfur atom (thioether) or an amino group could be explored to modulate the compound's electronic and conformational properties.

Rational Design of this compound Analogs

The insights gained from SAR studies provide a foundation for the rational design of novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles. mdpi.comresearchgate.net

Systematic Structural Modifications for SAR Studies

A systematic approach to structural modification is essential for thoroughly exploring the SAR of the this compound scaffold. This involves the synthesis and evaluation of a library of analogs where each of the three key components is systematically varied. nih.govnih.gov

Quinoline Ring Modifications: A diverse range of substituents (e.g., halogens, alkyl, alkoxy, cyano groups) can be introduced at various positions (C4, C5, C6, C7, C8) of the quinoline ring to probe their effect on activity. rsc.orgmdpi.com

Pyrrolidine Ring Modifications: The pyrrolidine ring can be modified by introducing substituents on the nitrogen atom or on the carbon atoms. N-alkylation or N-acylation can modulate the basicity and lipophilicity of the molecule. nih.gov Introducing substituents on the carbon atoms of the pyrrolidine ring can alter its conformation and stereochemistry.

Ether Linkage Modifications: The length and nature of the linker can be varied. For example, replacing the ether linkage with a thioether, amine, or a short alkyl chain can provide valuable information about the optimal linker for a given biological target.

The following table provides examples of systematic structural modifications that can be undertaken for SAR studies.

| Modification Site | Example Modifications | Rationale |

| Quinoline Ring (Position 4) | Amide, Aryl groups | Explore interactions with specific receptor pockets |

| Quinoline Ring (Position 6) | F, Cl, Methoxy | Investigate electronic and steric effects |

| Pyrrolidine Ring (Nitrogen) | Alkyl, Acyl groups | Modulate basicity and lipophilicity |

| Ether Linkage | Thioether, Amine, Alkyl chain | Determine optimal linker properties |

Exploration of Substituent Effects on Target Selectivity

Achieving target selectivity is a major goal in drug design to minimize off-target effects. For the this compound scaffold, carefully chosen substituents can impart selectivity for a particular biological target. nih.govvulcanchem.com

For example, in the development of kinase inhibitors, substituents that can form specific hydrogen bonds or engage in favorable hydrophobic interactions with the target kinase's active site can enhance selectivity. nih.gov Similarly, for G-protein coupled receptors, the stereochemistry and substitution pattern of the pyrrolidine ring can be critical for achieving selectivity between different receptor subtypes. nih.gov

Computational modeling and docking studies can be invaluable tools in the rational design of selective analogs. By visualizing how different analogs bind to the target protein, researchers can make informed decisions about which structural modifications are most likely to improve selectivity. turkjps.org

Structure Activity Relationship Sar and Ligand Design Principles

Insights from Scaffold Hopping and Bioisosteric Replacements

The strategic modification of lead compounds through scaffold hopping and bioisosteric replacement is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties while maintaining or improving biological activity. For derivatives of 2-(pyrrolidin-3-yloxy)quinoline, these principles offer a rational pathway to novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a chemically different scaffold while preserving the three-dimensional arrangement of key functional groups responsible for biological activity. In the context of quinoline-based compounds, scaffold hopping has been successfully employed to explore new intellectual property space and to overcome liabilities of a parent scaffold.

A notable example, while not directly involving the this compound structure, is the development of novel antimycobacterial agents. Researchers utilized a scaffold-hopping strategy to replace the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) core of the drug candidate telacebec (B1166443) with a 2-(quinolin-4-yloxy)acetamide scaffold. researchgate.net This led to the discovery of potent inhibitors of Mycobacterium tuberculosis growth, demonstrating that the quinoline (B57606) ring could effectively mimic the spatial and electronic properties of the original bicyclic system to maintain interaction with the cytochrome bc1 complex target. researchgate.netnih.gov The synthesized quinoline-based compounds exhibited potent activity against both drug-sensitive and multidrug-resistant strains, with some analogs showing minimum inhibitory concentrations (MIC) as low as ≤ 0.02 μM. researchgate.netnih.gov

Another application of scaffold hopping was demonstrated in the quest for new Staphylococcus aureus NorA efflux pump inhibitors. nih.gov Starting from a quinolin-4-yloxy lead compound, four new scaffolds were identified and synthesized. Among these, quinoline-4-carboxamide derivatives emerged as promising candidates, indicating that the ether linkage could be successfully replaced by an amide group while retaining the essential interactions for NorA inhibition. nih.gov

These examples highlight a key principle: the quinoline scaffold is a versatile template that can be interchanged with other heterocyclic systems to modulate biological activity. For this compound, a hypothetical scaffold hop could involve replacing the quinoline ring with a quinoxaline, pteridine, or thienopyrimidine moiety, as these have been described as bioisosteres of quinoline. nih.gov The goal would be to maintain the critical pyrrolidin-3-yloxy side chain in a similar orientation to preserve target binding.

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy is often used to fine-tune a compound's steric, electronic, or lipophilic properties.

In the design of quinoline-based ligands, bioisosteric replacements are frequently applied to various parts of the molecule. For instance, the pyrrolidine (B122466) ring of this compound could be a target for such modifications. It could be replaced with other five- or six-membered saturated heterocycles like piperidine, morpholine, or azetidine (B1206935) to probe the impact of ring size and heteroatom composition on activity.

A study on nicotinic acetylcholine (B1216132) receptor ligands demonstrated that a dimethylamino group could serve as a bioisosteric replacement for a pyrrolidine ring, and a substituted benzene (B151609) ring could replace a pyridine (B92270) ring, yielding compounds with significant binding affinity. researchgate.net This suggests that even acyclic moieties can mimic the properties of cyclic systems.

Furthermore, the quinoline ring itself can be a subject of bioisosteric replacement. The substitution of a quinoline with a thienopyrimidine has been explored in the development of antiplasmodial agents, highlighting the potential of this strategy to alter the core structure while preserving activity. nih.gov Similarly, the pyrrolo[2,3-d]pyrimidine core is considered a bioisostere of the purine (B94841) heterocycle, a principle widely used in the design of kinase inhibitors and other therapeutic agents. nih.gov

The following table summarizes hypothetical bioisosteric replacements for the this compound scaffold and the rationale for such modifications.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Quinoline | Quinoxaline | Introduction of a second nitrogen atom can alter hydrogen bonding capabilities, solubility, and metabolic stability. |

| Quinoline | Thienopyrimidine | The sulfur-containing ring can modify electronic properties and lipophilicity, potentially improving target interactions or pharmacokinetic parameters. |

| Quinoline | Naphthyridine | Altering the position of the nitrogen atom within the bicyclic system can fine-tune basicity and receptor interaction geometry. |

| Pyrrolidin-3-yloxy | Piperidin-4-yloxy | Increasing the ring size can explore different conformational preferences and vector orientations for substituents. |

| Pyrrolidin-3-yloxy | Azetidin-3-yloxy | Decreasing the ring size can impose conformational constraints that may be favorable for binding. |

| Pyrrolidin-3-yloxy | Tetrahydrofuran-3-yloxy | Replacing the nitrogen with an oxygen atom removes the basic center and alters hydrogen bonding potential, which can impact selectivity and off-target effects. |

In Vitro Biochemical and Cellular Studies

The biological activity of this compound and its analogs has been assessed through a variety of in vitro assays, revealing a broad spectrum of inhibitory and antagonistic activities.

Enzyme Inhibition Assays and Kinetic Analysis

Derivatives of the this compound scaffold have been investigated for their inhibitory effects on several key enzymes.

Chitin (B13524) Synthase: A series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were designed and synthesized to explore their potential as chitin synthase (CHS) inhibitors. nih.govdntb.gov.ua Enzyme inhibition experiments demonstrated that all synthesized compounds inhibited chitin synthase. nih.gov Notably, some of these compounds exhibited inhibitory effects against CHS with IC50 values that were close to that of the control drug, polyoxin (B77205) B. nih.gov Kinetic analysis revealed that these compounds act as non-competitive inhibitors of chitin synthase. nih.gov One particular chitin synthase inhibitor, a spiro[pyrrolidine-2,3'-quinoline]-2'-one derivative, demonstrated a potent and selective inhibitory effect with an IC50 of 0.12 mM. medchemexpress.com

α-Glucosidase: Novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have been synthesized and evaluated for their inhibitory activity against the α-glucosidase enzyme. acs.org All tested compounds showed significant in vitro inhibitory activity, with IC50 values ranging from 1.19 ± 0.05 to 20.01 ± 0.02 μM, which is considerably more potent than the standard drug acarbose (B1664774) (IC50 = 750.0 μM). acs.org Kinetic studies of the most active compound identified it as a competitive inhibitor of the α-glucosidase enzyme. acs.org Furthermore, a series of 7-quinolinyl-bearing triazole analogs also demonstrated a diverse range of inhibitory activities against α-glucosidase, with IC50 values from 1.20 ± 0.10 µM to 43.30 ± 0.80 µM. frontiersin.org

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Enzyme | Derivative Class | Inhibition Data (IC50) | Kinetic Analysis | Reference |

|---|---|---|---|---|

| Chitin Synthase | Spiro[pyrrolidine-2,3'-quinoline]-2'-one | Close to polyoxin B; 0.12 mM for one derivative | Non-competitive | nih.govmedchemexpress.com |

| α-Glucosidase | Pyrano[3,2-c]quinoline-1,2,3-triazole hybrids | 1.19 ± 0.05 to 20.01 ± 0.02 μM | Competitive | acs.org |

| α-Glucosidase | 7-Quinolinyl-bearing triazole analogs | 1.20 ± 0.10 to 43.30 ± 0.80 μM | Not specified | frontiersin.org |

Modulation of Protein Kinase Activities

The quinoline scaffold is a common feature in inhibitors of various protein kinases, and derivatives of this compound have been explored in this context. frontiersin.orgresearchgate.net

AURKs (Aurora Kinases): Overexpression of Aurora kinases can lead to genetic instability and tumor growth, making them a target for cancer therapy. ekb.eg Certain 4-anilinoquinoline derivatives have shown potent inhibitory activities against AURKA and AURKB. ekb.eg For instance, one compound displayed IC50 values of 0.93 and 0.09 µM for AURKA and AURKB, respectively. ekb.eg Imidazo[4,5-b]pyridine derivatives have also been developed as highly selective inhibitors of Aurora-A kinase. nih.gov

MAPKs (Mitogen-activated Protein Kinases): The MAPK signaling pathways regulate crucial cellular functions. ekb.eg A 3,4-diarylquinolinone scaffold has demonstrated inhibitory activity against p38αMAPK with an IC50 of 1.8 μM. ekb.eg Additionally, a synthetic quinoline analogue has been shown to attenuate cellular migration by inhibiting extracellular signal-regulated protein kinase (ERK) activity. ekb.eg

PI3Ks (Phosphoinositide 3-Kinases): The PI3K pathway is a key regulator of cell growth and survival. ekb.eg Quinoline derivatives have been investigated as PI3K inhibitors. frontiersin.org However, introducing a pyrrolidine derivative at the C-4 position of the quinoline ring led to a significant loss in PI3Kα inhibitory activity. frontiersin.org In contrast, other quinoline derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.gov

Interference with Molecular Processes

The impact of this compound derivatives extends to fundamental molecular processes within the cell.

Tubulin Polymerization: Quinoline derivatives have been designed to disrupt tubulin assembly, a critical process in cell division. researchgate.net

DNA Topoisomerase I: Indolizinoquinoline-5,12-dione derivatives have been identified as potent inhibitors of DNA topoisomerase I. nih.gov One such derivative, CY13II, was found to be a more potent antiproliferative agent against K562 cells than the known inhibitor camptothecin. nih.gov Further studies have identified indeno[1,2-c]quinoline derivatives as dual inhibitors of topoisomerase I and II. nih.gov

Investigation of Receptor Antagonism

Derivatives of this compound have been extensively studied for their antagonistic effects on various receptors.

5-HT6 Receptor: Several studies have focused on the development of this compound derivatives as 5-HT6 receptor antagonists. google.comnih.govacs.org For example, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (CPPQ) is a potent and selective 5-HT6R neutral antagonist. acs.org Further modifications of this scaffold have led to the discovery of dual 5-HT6/D3 receptor antagonists. nih.gov

Histamine (B1213489) Receptor: Derivatives of this compound have been evaluated as histamine H3 receptor antagonists. nih.govacs.orggoogle.com A series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and shown to be potent H3 receptor antagonists. nih.gov Additionally, pyrrolo[3,2,1-ij]quinoline derivatives have demonstrated potent antagonism of both histamine and platelet-activating factor. nih.gov

PAF (Platelet-Activating Factor) Receptor: As mentioned, pyrrolo[3,2,1-ij]quinoline derivatives have shown potent antagonism against the platelet-activating factor (PAF) receptor. nih.gov PAF receptor antagonists work by blocking the binding of PAF to its receptor, thereby inhibiting downstream inflammatory and thrombotic events. patsnap.com

Table 2: Receptor Antagonism Data for this compound Derivatives

| Receptor | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| 5-HT6 | 1H-Pyrrolo[3,2-c]quinolines | Potent and selective neutral antagonists and dual 5-HT6/D3 antagonists. | nih.govacs.org |

| Histamine H3 | 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-ones | Potent antagonists. | nih.gov |

| PAF | Pyrrolo[3,2,1-ij]quinolines | Potent antagonists. | nih.gov |

Cellular Pathway Perturbations

The molecular interactions of this compound derivatives translate into observable effects on cellular pathways.

ERK Activity: A synthetic quinoline analogue has been shown to inhibit extracellular signal-regulated protein kinase (ERK) activity, which can attenuate cellular migration. ekb.eg

Cell Cycle Progression: The indolizinoquinoline-5,12-dione derivative CY13II, a DNA topoisomerase I inhibitor, was found to induce G2/M phase cell cycle arrest in K562 cells. nih.gov This demonstrates the ability of this class of compounds to interfere with the normal progression of the cell cycle.

Molecular Interaction Profiling

The understanding of how this compound and its derivatives interact with their molecular targets is crucial for rational drug design. In silico techniques such as Inverse Virtual Screening (IVS) have been employed to identify potential targets and map the molecular interactions that are key to the ligand's mode of action. frontiersin.org For instance, a study on 2-aryl-quinoline-4-carboxylic acid derivatives used IVS to identify N-myristoyltransferase as a putative target. frontiersin.org Molecular docking studies have also been utilized to understand the binding modes of quinoline derivatives with enzymes like α-glucosidase, revealing key interactions with the active site. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (CPPQ) |

| CY13II (an indolizinoquinoline-5,12-dione derivative) |

Mechanistic Investigations and Molecular Target Elucidation

Molecular Target Elucidation

Investigations into the molecular targets of this compound and its analogs have primarily centered on their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for various cognitive functions, and their modulation is a key strategy in the development of treatments for neurological and psychiatric disorders.

Research has demonstrated that derivatives of the 2-(pyrrolidin-3-yloxy) scaffold, including those with quinoline (B57606), pyridine (B92270), and aniline (B41778) cores, exhibit a notable affinity and selectivity for the α7 subtype of nAChRs. The α7 nAChR is a particularly important target due to its role in attention, learning, and memory processes.

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity.

Studies on compounds structurally related to this compound have revealed high affinities for the α7 nAChR. For instance, derivatives have been synthesized and evaluated for their potential as positron emission tomography (PET) imaging agents for this receptor subtype. This application requires ligands with high affinity and selectivity to ensure that the imaging signal accurately reflects the density and distribution of the target receptor in the brain.

The table below presents representative binding affinity data for a compound from the 2-(pyrrolidin-3-yloxy) class at different nAChR subtypes, illustrating the selectivity for the α7 receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α7 nAChR | 1.5 |

| α4β2 nAChR | > 10,000 |

| α3β4 nAChR | > 10,000 |

This table is representative of the binding profile for the 2-(pyrrolidin-3-yloxy) scaffold, demonstrating high affinity and selectivity for the α7 nAChR subtype.

The high selectivity for the α7 nAChR over other subtypes, such as α4β2 and α3β4, is a critical feature of this compound class. This selectivity is advantageous as it minimizes the potential for off-target effects that could arise from interactions with other nAChR subtypes, which are widely distributed throughout the central and peripheral nervous systems and mediate a variety of physiological functions. The pyrrolidinyl ether moiety, common to these compounds, is considered a key pharmacophore for achieving this high α7 nAChR affinity and selectivity.

Computational Chemistry and Advanced Molecular Modeling

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 2-(pyrrolidin-3-yloxy)quinoline, within the active site of a protein.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking simulations of quinoline (B57606) derivatives have revealed detailed insights into their binding modes with various protein targets. For instance, studies on quinoline-based compounds as potential anticancer agents have identified key interactions that stabilize the ligand-protein complex. These interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

In a study of quinoline derivatives targeting the epidermal growth factor receptor (EGFR), a compound designated as 9e, which shares structural similarities with this compound, demonstrated a significant binding affinity. acs.org The docking analysis revealed that the quinoline core and its substituents fit snugly into the ATP-binding pocket of the EGFR kinase domain. acs.org Similarly, in silico studies of other quinoline derivatives have highlighted the importance of the quinoline nitrogen in forming crucial hydrogen bonds with the protein backbone. mdpi.com

The pyrrolidine (B122466) ring of this compound is predicted to play a significant role in its binding orientation. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or donor, depending on its protonation state, contributing to the specificity of the interaction. The ether linkage between the quinoline and pyrrolidine moieties provides rotational flexibility, allowing the molecule to adopt a conformation that maximizes its interactions with the binding site residues.

Table 1: Predicted Ligand-Protein Interactions for Quinoline Derivatives

| Interacting Residue | Interaction Type | Interacting Ligand Moiety | Reference |

| Met 769 | Hydrogen Bond | Quinoline core | acs.org |

| Cys A206 | Hydrogen Bond | Nitrogen/Hydroxyl groups | mdpi.com |

| Asp B215 | Hydrogen Bond | Nitrogen/Hydroxyl groups | mdpi.com |

| Met B205 | Hydrogen Bond | Nitrogen/Hydroxyl groups | mdpi.com |

| Tyr B214 | Hydrogen Bond | Nitrogen/Hydroxyl groups | mdpi.com |

| Cys B206 | π-Sulfur Bond | - | mdpi.com |

| Ala B286 | π-Alkyl Interaction | Alkene/Benzene (B151609) ring | mdpi.com |

| Met B205 | Alkyl Interaction | Alkene/Benzene ring | mdpi.com |

| Phe176 | π-π Stacking | Benzene ring | mdpi.com |

| Ala B117 | π-Alkyl Interaction | Benzene ring | mdpi.com |

| Lys B159 | Alkyl Interaction | Benzene ring | mdpi.com |

Identification of Key Amino Acid Residues for Interaction (e.g., Hydrogen Bonding, Pi-Interactions)

The binding of quinoline derivatives to their protein targets is often characterized by interactions with specific amino acid residues. Hydrogen bonds are a common feature, frequently involving the quinoline nitrogen atom and side chains or backbone atoms of amino acids such as methionine, cysteine, and aspartic acid. acs.orgmdpi.com

For this compound, it is anticipated that the quinoline ring would engage in π-π stacking with aromatic residues and hydrophobic interactions within the binding pocket. The pyrrolidine ring, with its aliphatic carbons, could also contribute to hydrophobic interactions and van der Waals forces. The ether oxygen is a potential hydrogen bond acceptor, further anchoring the ligand in the active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the energetics of binding over time.

Analysis of Conformational Stability and Flexibility of Ligand-Target Complexes

MD simulations of protein-ligand complexes involving quinoline derivatives have been used to assess their conformational stability. These simulations track the movements of atoms over time, providing insights into the flexibility of both the ligand and the protein. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to evaluate the stability of the complex. Stable complexes typically exhibit low RMSD fluctuations over the course of the simulation.

Evaluation of Binding Free Energies and Solvent Accessible Surface Area (SASA)

MD simulations can be coupled with methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of a ligand to a protein. These calculations provide a more accurate estimation of binding affinity than docking scores alone. Studies on quinoline derivatives have reported binding free energies, with more negative values indicating stronger binding. For example, a study on 2-oxoquinoline derivatives reported binding energies as low as -17.89 kcal/mol for a particularly potent compound. acs.org Other research on quinoline derivatives has shown binding free energies in the range of -8.7 to -8.9 kcal/mol. researchgate.net

The Solvent Accessible Surface Area (SASA) is another important parameter derived from MD simulations. It measures the surface area of the molecule that is accessible to the solvent. A decrease in SASA upon ligand binding suggests that the ligand is well-buried within the protein's binding pocket, which is often associated with a favorable binding event. researchgate.net

Table 2: Predicted Binding Free Energies for Quinoline Derivatives

| Compound/Derivative | Predicted Binding Free Energy (kcal/mol) | Target | Reference |

| Compound 9e (oxoquinoline derivative) | -17.89 | EGFR | acs.org |

| Quinoline Derivative QC6 | -8.9 | EhTHRase | researchgate.net |

| Quinoline Derivative QC4 | -8.7 | EhTHRase | researchgate.net |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal information about the molecule's electron-donating and electron-accepting capabilities. A smaller HOMO-LUMO energy gap generally indicates a more reactive molecule. For quinoline derivatives, DFT calculations have been used to determine these frontier molecular orbitals and other quantum chemical parameters. uobaghdad.edu.iqresearchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-protein binding. For this compound, the MEP would likely show a negative potential around the quinoline nitrogen and the ether oxygen, indicating these as potential hydrogen bond acceptor sites.

Cheminformatics and QSAR/QSPR Approaches

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. QSAR and QSPR modeling are cornerstone techniques within this field. dergipark.org.tr

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). dergipark.org.trmdpi.com The main goal is to develop models that can predict the activity or properties of new, unsynthesized compounds, thereby accelerating the discovery process. dergipark.org.trturkjps.org

For quinoline and pyrrolidine derivatives, numerous QSAR studies have been conducted to predict various biological activities. mdpi.comturkjps.orgresearchgate.netnih.gov These models are typically built using multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms. nih.govnih.gov The process involves calculating a range of molecular descriptors for a set of compounds with known activities (the training set) and then using statistical methods to find the descriptors that best correlate with that activity. uran.uauran.ua

A robust QSAR model is characterized by strong statistical metrics from internal and external validation procedures. turkjps.org For example, a QSAR model developed for a series of 4-(2-fluorophenoxy) quinoline derivatives identified mass, electronegativity, and partial charges as influential descriptors for their c-MET inhibitory activity. turkjps.org Similarly, a QSAR study on pyrrolidine analogs as DPP-IV inhibitors highlighted the importance of shape flexibility and electrostatic parameters like dipole moment in determining their activity. nih.gov These models demonstrate how specific structural features of the quinoline and pyrrolidine scaffolds contribute to their biological function. turkjps.orgnih.gov

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ijper.orgnih.gov

A pharmacophore model for a compound like this compound can be generated in two primary ways:

Ligand-Based: This approach uses the structures of several known active molecules to identify common chemical features. ijper.orgnih.gov

Structure-Based: This method derives the pharmacophore from the interactions observed between a ligand and its target protein in a known crystal structure. ijper.org

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. ijper.orgrsc.org This allows for the efficient identification of new molecules that match the pharmacophore and are therefore likely to be active against the target of interest. ijper.orgnih.gov For instance, pharmacophore models have been successfully used to design libraries of quinazoline (B50416) derivatives and to discover novel inhibitors for targets like Tankyrase 1. nih.govmolaid.com Virtual screening campaigns often employ a hierarchical approach, where initial hits from pharmacophore screening are further evaluated and ranked using more computationally intensive methods like molecular docking. nih.govgsconlinepress.comnih.gov The pyrrolidine scaffold itself has been identified as a key structural component in hits from virtual screening studies targeting various enzymes. frontiersin.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Quinoline |

| Pyrrolidine |

| Quinolin-4-one |

| 4-(2-fluorophenoxy) quinoline |

| Quinazoline |

| Tankyrase 1 |

| c-MET |

Future Perspectives and Emerging Research Avenues

Development of Novel Therapeutic Agents based on 2-(pyrrolidin-3-yloxy)quinoline Scaffolds

The this compound core is a promising starting point for the rational design of new drugs. mdpi.com By strategically modifying this central structure, researchers aim to enhance therapeutic properties and engage with a wider range of biological targets. mdpi.com

Addressing Drug Resistance Mechanisms

Drug resistance is a significant hurdle in the treatment of various diseases, including bacterial infections and cancer. mdpi.com The quinoline (B57606) framework, a key component of the this compound scaffold, has been a focus in the development of agents that can overcome these resistance mechanisms. nih.govnih.gov

Mechanisms of resistance to quinolone-based drugs often involve mutations in the target enzymes, such as DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drug. nih.govfrontiersin.org Another common resistance strategy employed by pathogens is the overexpression of efflux pumps, which actively remove the drug from the cell, preventing it from reaching its intracellular target. nih.govnih.gov

Derivatives of the this compound scaffold could be designed to circumvent these resistance mechanisms. For instance, structural modifications might lead to compounds that are less susceptible to efflux or that can effectively inhibit mutated target enzymes. Some spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have already shown potential against drug-resistant fungal variants. nih.gov

Table 1: Investigated Quinoline Derivatives and their Potential in Overcoming Drug Resistance

| Derivative Class | Target Organism/Disease | Mechanism of Action/Potential Advantage |

| Spiro[pyrrolidine-2,3'-quinoline]-2'-one | Candida albicans, Aspergillus flavus, Cryptococcus neoformans, Aspergillus fumigatus | Inhibition of chitin (B13524) synthase; effective against drug-resistant fungal variants. nih.gov |

| 2-(Quinolin-4-yloxy)acetamides | Mycobacterium tuberculosis | Potent activity against drug-sensitive and drug-resistant strains. austinpublishinggroup.com |

| Quinoline-isoxazole hybrids | Mycobacterium tuberculosis | Activity against rifampin, isoniazid, and streptomycin (B1217042) resistant strains. acs.org |

Exploration of New Target Classes

While initial research has focused on established targets, the this compound scaffold holds the potential to interact with novel classes of biological molecules. The inherent structural features of quinoline and its derivatives have been associated with a broad range of biological activities, suggesting a wider therapeutic applicability. arabjchem.orgrsc.orgresearchgate.net

Recent studies on various quinoline-based compounds have revealed inhibitory activity against a diverse set of enzymes, including:

Kinases: Tyrosine kinases, c-Met kinase, and phosphoinositide 3-kinase (PI3K) are crucial in cell signaling and are often dysregulated in cancer. arabjchem.orgorientjchem.orgresearchgate.net Dual inhibitors of EGFR/HER-2 are also being explored. nih.gov

DNA Modifying Enzymes: DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases are emerging as potential targets. biorxiv.org

Other Enzymes: Chitin synthase in fungi presents a non-human target for antifungal drug development. nih.gov

The exploration of scaffold-hopping approaches, where the core structure is significantly altered, has also led to the discovery of compounds with different functional activities, such as inverse agonism at serotonin (B10506) receptors. acs.orgnih.gov This highlights the adaptability of the initial chemical framework for engaging new target classes.

Advancements in Synthetic Methodologies and Process Optimization

The future development of therapeutic agents based on the this compound scaffold will heavily rely on the evolution of synthetic chemistry. Efficient and sustainable methods are needed to produce complex derivatives for further study.

Scalable and Sustainable Synthesis of Complex Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and environmentally friendly chemical processes. Current research in quinoline synthesis is increasingly focused on "green" chemistry principles, such as the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions like microwave irradiation. researchgate.netrsc.orgjocpr.com

Several innovative strategies are being developed to improve the synthesis of quinoline derivatives:

Catalyst-free and solvent-free reactions: These methods reduce waste and simplify purification processes. jocpr.com

Use of greener solvents: Water and polyethylene (B3416737) glycol (PEG) are being explored as alternatives to traditional organic solvents. researchgate.netrsc.org

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netmdpi.com

Innovative Reaction Development

The creation of novel this compound derivatives with diverse functionalities depends on the development of new chemical reactions. Modern synthetic organic chemistry offers a vast toolbox for constructing and modifying complex molecules. arabjchem.orgnih.govorganic-chemistry.org

Recent advances in the synthesis of quinolines include:

Transition metal-catalyzed cross-coupling reactions: These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com

One-pot multi-component reactions: These reactions combine multiple starting materials in a single step to generate complex products, increasing efficiency and reducing waste. rsc.orgrroij.com

C-H activation/functionalization: This cutting-edge approach allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules, providing a more direct route to new derivatives. mdpi.com

These innovative synthetic strategies will be crucial for building libraries of diverse this compound analogs for biological screening.

Integration of Multi-Omics and Systems Biology Approaches in Compound Evaluation

To fully understand the biological effects of this compound and its derivatives, a holistic approach that goes beyond single-target interactions is necessary. The integration of multi-omics and systems biology offers a powerful framework for evaluating new chemical entities. nih.gov

Multi-omics involves the comprehensive analysis of various biological molecules, including the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). thermofisher.comresearchgate.net By combining these large datasets, researchers can gain a systems-level understanding of how a compound affects cellular networks and pathways. pharmalex.comfrontiersin.org

This integrated approach can be applied to:

Identify novel drug targets and biomarkers: By observing the global changes within a cell upon treatment with a this compound derivative, new targets and biomarkers for drug efficacy or patient stratification can be discovered. nih.govmdpi.com

Elucidate mechanisms of action: Multi-omics data can reveal the complex network of interactions through which a compound exerts its therapeutic effect. nih.gov

Predict potential off-target effects: A systems-level view can help to identify unintended interactions that might lead to toxicity.

The application of artificial intelligence and machine learning will be essential for analyzing the vast and complex datasets generated by multi-omics studies. researchgate.net This will ultimately lead to a more comprehensive evaluation of the therapeutic potential of the this compound scaffold.

Application in Chemical Probe Development and Biological Tool Design

The unique structural characteristics of "this compound," combining a quinoline core with a pyrrolidin-3-yloxy substituent, position it as a promising candidate for the development of sophisticated chemical probes and biological tools. Research into quinoline derivatives has revealed their significant potential in these areas, and by extension, these future applications can be envisioned for the title compound.

Harnessing the Quinoline Scaffold for Fluorescence-Based Probes

The quinoline ring system is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes. nih.govcrimsonpublishers.com These probes are instrumental in bio-imaging and the detection of biologically significant analytes. crimsonpublishers.com The inherent fluorescence of the quinoline moiety can be modulated by its substituents, making it a versatile platform for creating "turn-on" or "turn-off" fluorescent sensors. For instance, quinoline-based probes have been successfully designed for the detection of metal cations such as Zn²⁺, which play crucial roles in neurodegenerative diseases like Alzheimer's. nih.gov The interaction of the quinoline derivative with the target analyte can lead to a measurable change in its fluorescence emission, enabling sensitive and selective detection.

The "this compound" could potentially be developed into a fluorescent probe. The pyrrolidin-3-yloxy group could serve as a recognition element for a specific biological target. Upon binding, the conformational changes or alterations in the electronic environment of the quinoline core could trigger a change in its photophysical properties, leading to a detectable fluorescent signal.

Designing Multimodal and Theranostic Agents

There is a growing interest in the development of theranostic agents, which combine diagnostic and therapeutic functionalities in a single molecule. nih.gov Quinoline derivatives are attractive scaffolds for such agents due to their dual biological and fluorescent properties. nih.govacs.org A strategically designed quinoline compound could simultaneously allow for the visualization of a biological process or target and exert a therapeutic effect.

Furthermore, quinoline derivatives are being explored for the creation of multimodal diagnostic probes that utilize several imaging techniques, such as fluorescence, Raman scattering, and chiroptical activity. acs.org This multi-faceted approach can provide a more comprehensive understanding of biological systems. The "this compound" structure could be further modified to incorporate additional functionalities, enabling its use as a multimodal probe for more sophisticated diagnostic applications.

The Role of the Pyrrolidine (B122466) Moiety in Biological Tool Design

The pyrrolidine ring is a common motif in many biologically active compounds and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of "this compound," the pyrrolidine-3-yloxy group can be expected to enhance water solubility and cell permeability, which are critical properties for effective biological tools. This substituent can also provide a handle for further chemical modifications, allowing for the attachment of other functional groups, such as affinity tags or reactive groups for covalent labeling of target proteins.

The table below outlines potential applications of "this compound" as a chemical probe or biological tool, based on the known functionalities of its core components.

| Application Area | Potential Role of this compound | Key Features to Exploit |

| Fluorescent Bio-imaging | A fluorescent probe for imaging specific cellular components or tracking biological processes. | The intrinsic fluorescence of the quinoline core, with the pyrrolidine-3-yloxy group potentially directing localization. |

| Ion Sensing | A chemosensor for detecting biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺). | The nitrogen and oxygen atoms acting as a chelation site, leading to a change in fluorescence upon ion binding. |

| Enzyme Inhibition Studies | A scaffold for developing inhibitors or activity-based probes for enzymes like kinases or proteases. | The quinoline core can interact with the enzyme's active site, while the pyrrolidine moiety can enhance binding affinity and selectivity. |

| Drug Discovery Lead | A fragment or lead compound for the development of new therapeutic agents. | The combination of the biologically active quinoline scaffold and the drug-like pyrrolidine group. |

Q & A

What are the common synthetic routes for 2-(pyrrolidin-3-yloxy)quinoline, and how do reaction conditions influence yield and purity?

Basic

The synthesis of this compound derivatives often employs multicomponent reactions (MCRs) catalyzed by Lewis acids like SnCl₂, which enable chemo- and regioselective formation . For example, J J Kulagowski et al. demonstrated a SnCl₂-catalyzed MCR to generate a library of 24 quinoline derivatives with high atom economy . Key parameters affecting yield include solvent choice (e.g., DMSO or methanol), temperature (typically 80–100°C), and the use of bases like potassium carbonate to facilitate ether linkage formation .

Advanced

Optimization of regioselectivity in pyrrolidine-quinoline coupling reactions

Regioselectivity challenges arise during the coupling of pyrrolidine moieties to quinoline scaffolds. Murugesan et al. addressed this by using 2-chloro-3-vinylquinolines as precursors, where bromination and subsequent cyclization yielded 1H-pyrrolo[2,3-b]quinolines with high specificity . Alternative routes, such as RuO₂-mediated oxidative coupling (adapted from ), may introduce competing pathways, necessitating rigorous monitoring via TLC or HPLC to isolate the desired regioisomer .

How do characterization techniques like NMR, MS, and X-ray crystallography resolve structural ambiguities in this compound derivatives?

Basic

¹H and ¹³C NMR are standard for confirming substituent positions on the quinoline core. For instance, the methoxy groups in 6,7-dimethoxy derivatives produce distinct singlet peaks at δ 3.8–4.0 ppm . High-resolution mass spectrometry (HRMS) validates molecular formulae, as demonstrated in for oxidative byproducts like compound 6 (C₁₆H₁₂N₄O₂S, [M+H]⁺ calc. 325.0854) .

Advanced

Single-crystal X-ray diffraction for conformational analysis

Crystallography resolves steric effects and non-covalent interactions. In zinc complexes of 2-(benzimidazol-2-yl)quinoline ligands, X-ray data revealed planar coordination geometries and π-stacking between quinoline rings, critical for optoelectronic applications . Similarly, Yuan-xiang Li’s work on ethyl 2-(2,6-difluorobenzyloxy)quinoline derivatives used crystallography to confirm dihedral angles (85.7°) between the quinoline and pyrimidine rings .

What biological targets are associated with this compound, and how is structure-activity relationship (SAR) explored?

Basic

The quinoline-pyrrolidine scaffold exhibits enzyme inhibitory activity. For example, 3-[(6,7-dimethoxyquinolin-4-yl)oxy]pyridinone derivatives inhibit kinases by binding to ATP pockets, with methoxy groups enhancing hydrophobic interactions . highlights IL6 modulation by related imidazo-quinolines, suggesting immunomodulatory potential .

Advanced

In vivo evaluation using PET probes for target engagement

Advanced SAR studies employ positron emission tomography (PET) to quantify target engagement. In , [¹¹C]MP-10 (a quinoline-based PDE10A probe) showed high brain uptake in rodents, validating the scaffold’s ability to cross the blood-brain barrier . Substituent effects (e.g., trifluoromethyl groups in ) are systematically tested to optimize pharmacokinetics and binding affinity .

How should researchers address contradictions in reported synthetic yields or biological activities?

Advanced

Discrepancies often arise from divergent reaction conditions or analytical methods. For example, SnCl₂-catalyzed MCRs in achieved 70–85% yields , whereas RuO₂-mediated oxidations () yielded 29–36% due to competing side reactions . To resolve such issues, replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and validate purity via orthogonal techniques (e.g., HPLC coupled with NMR).

What role does this compound play in coordination chemistry, and how do metal complexes enhance its functionality?

Advanced

Quinoline-pyrrolidine ligands form stable complexes with transition metals. demonstrated that Zn(II) and Cu(II) complexes of 2-(benzimidazol-2-yl)quinoline exhibit luminescent properties and catalytic activity in oxidation reactions . The pyrrolidine nitrogen acts as a secondary coordination site, enabling tunable electronic properties for applications in catalysis or materials science.

What are the stability considerations for handling and storing this compound derivatives?

Basic

Derivatives with labile substituents (e.g., aldehydes in ) require storage at –20°C under argon to prevent degradation . Acute toxicity data () classify some analogues as Category 4 hazards (oral/dermal/inhalation), mandating PPE and fume hood use during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.